molecular formula C15H20N2O3 B15348619 Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- CAS No. 92648-68-5

Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)-

Cat. No.: B15348619
CAS No.: 92648-68-5
M. Wt: 276.33 g/mol
InChI Key: OTIFGIOJEKLAEI-UHFFFAOYSA-N
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Description

Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of an allyloxy group and a dimethylcarbamoylmethyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- typically involves the following steps:

  • Allylation: The starting material, acetanilide, undergoes an allylation reaction with allyl chloride in the presence of a base such as potassium carbonate.

  • Carbamoylation: The resulting allyloxyacetanilide is then treated with dimethylcarbamoyl chloride to introduce the dimethylcarbamoylmethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromyl chloride, and nitric acid.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a catalyst are often used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes, carboxylic acids, and their derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

  • Acetanilide: The parent compound without the allyloxy and dimethylcarbamoylmethyl groups.

  • N-(4'-allyloxyphenyl)acetamide: A structurally similar compound with a different functional group.

  • N-(4'-methoxyphenyl)acetamide: Another related compound with a methoxy group instead of an allyloxy group.

Uniqueness: Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

CAS No.

92648-68-5

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

2-(N-acetyl-4-prop-2-enoxyanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C15H20N2O3/c1-5-10-20-14-8-6-13(7-9-14)17(12(2)18)11-15(19)16(3)4/h5-9H,1,10-11H2,2-4H3

InChI Key

OTIFGIOJEKLAEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=O)N(C)C)C1=CC=C(C=C1)OCC=C

Origin of Product

United States

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